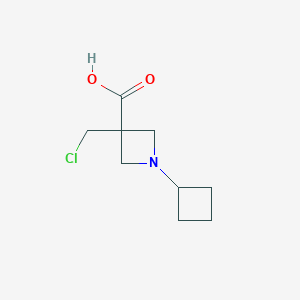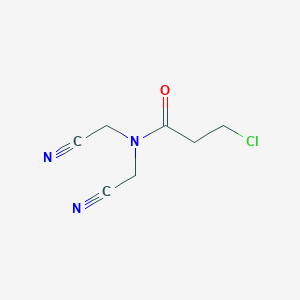
(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C20H21FN4O3 and its molecular weight is 384.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin-1 Receptor Antagonism
Research indicates that quinazoline derivatives, particularly those acting as orexin-1 receptor antagonists, could be significant in treating psychiatric disorders associated with stress or hyperarousal states, without affecting spontaneous sleep patterns. This is critical for developing treatments for anxiety and panic disorders without the sedative effects commonly associated with psychiatric medications (Bonaventure et al., 2015).
Anticancer Activity
Novel urea and bis-urea derivatives, including quinazoline compounds, have shown promising antiproliferative effects against various cancer cell lines, particularly breast carcinoma MCF-7 cell line. These findings suggest a potential for these compounds in the development of new cancer therapies, highlighting the importance of structural modifications on biological activity (Perković et al., 2016).
Anticholinesterase and Antioxidant Activities
Studies on coumarylthiazole derivatives containing aryl urea/thiourea groups have revealed inhibitory activity against acetylcholinesterase and butyrylcholinesterase, indicating potential applications in treating diseases associated with cholinergic dysfunction, such as Alzheimer's disease. Additionally, some derivatives exhibited significant antioxidant activities, suggesting further research potential in oxidative stress-related diseases (Kurt et al., 2015).
Herbicidal Applications
Triazolinone derivatives with quinazoline and phenylurea functionalities have been explored for their herbicidal activities. These compounds target protoporphyrinogen oxidase, a crucial enzyme in plant chlorophyll synthesis, demonstrating the potential for developing new herbicides with specific action mechanisms (Luo et al., 2008).
Supramolecular Chemistry
Quinazoline urea derivatives have been studied for their ability to form supramolecular structures and gels, particularly in the presence of silver(I) ions. This suggests applications in materials science, where these compounds could be used to create novel gels and materials with specific mechanical and optical properties (Braga et al., 2013).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea involves the condensation of 3-(2-fluorophenyl)urea with 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "3-(2-fluorophenyl)urea", "3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde" ], "Reaction": [ "Step 1: Dissolve 3-(2-fluorophenyl)urea and 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as piperidine or triethylamine to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature and filter off any precipitated solids.", "Step 5: Wash the solid product with a suitable solvent such as ethanol or methanol to remove any impurities.", "Step 6: Dry the product under vacuum to obtain the desired compound, (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea." ] } | |
CAS RN |
941946-24-3 |
Molecular Formula |
C20H21FN4O3 |
Molecular Weight |
384.411 |
IUPAC Name |
1-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]-3-(2-fluorophenyl)urea |
InChI |
InChI=1S/C20H21FN4O3/c1-2-28-13-7-12-25-18(14-8-3-5-10-16(14)23-20(25)27)24-19(26)22-17-11-6-4-9-15(17)21/h3-6,8-11H,2,7,12-13H2,1H3,(H2,22,24,26) |
InChI Key |
PKENZDVUVCCKMG-HKOYGPOVSA-N |
SMILES |
CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2488125.png)



![3-(2-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488130.png)


![(4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone](/img/structure/B2488136.png)
![3,6-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2488137.png)
![2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2488138.png)
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488141.png)
![N-benzo[g][1,3]benzothiazol-2-yl-4-[4-(benzo[g][1,3]benzothiazol-2-ylcarbamoyl)phenoxy]benzamide](/img/structure/B2488142.png)